molecular formula C14H19IN2O2 B13748824 4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid CAS No. 1131614-98-6

4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid

Cat. No.: B13748824
CAS No.: 1131614-98-6
M. Wt: 374.22 g/mol
InChI Key: PWKDIXNXVGYHAA-UHFFFAOYSA-N
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Description

4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethylpiperazine moiety attached to a benzoic acid structure, with an iodine atom at the 3-position of the benzene ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Various substituted benzoic acids.

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Hydroquinones and related derivatives.

Mechanism of Action

The mechanism of action of 4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The ethylpiperazine moiety also contributes to its distinct pharmacological properties compared to other piperazine derivatives.

Properties

CAS No.

1131614-98-6

Molecular Formula

C14H19IN2O2

Molecular Weight

374.22 g/mol

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]-3-iodobenzoic acid

InChI

InChI=1S/C14H19IN2O2/c1-2-16-5-7-17(8-6-16)10-12-4-3-11(14(18)19)9-13(12)15/h3-4,9H,2,5-8,10H2,1H3,(H,18,19)

InChI Key

PWKDIXNXVGYHAA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)I

Origin of Product

United States

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